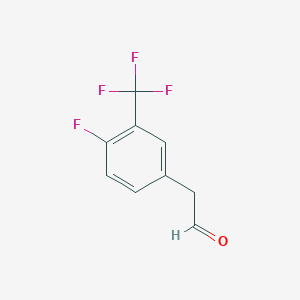

2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to an acetaldehyde moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its stability and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluoro-3-(trifluoromethyl)benzene with a suitable aldehyde precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetic acid.

Reduction: Formation of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1.1. Drug Development

Fluorinated compounds are increasingly important in drug discovery due to their enhanced metabolic stability and bioactivity. The incorporation of fluorine atoms often improves the pharmacokinetic properties of drug candidates. Research indicates that compounds similar to 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde can serve as intermediates in the synthesis of various pharmaceuticals, including anti-cancer agents and antibiotics .

1.2. Inhibitors in Cancer Therapy

Recent studies have highlighted the role of fluorinated compounds in developing inhibitors for protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy. Compounds derived from similar structures have shown significant potency and selectivity in biochemical assays, suggesting that this compound could be an essential building block for such inhibitors .

2.1. Insecticides and Herbicides

The compound serves as an intermediate in the synthesis of novel insecticides and herbicides. The unique properties of fluorinated compounds enhance their effectiveness as agrochemicals by improving their lipophilicity and stability, which are crucial for agricultural applications . For instance, derivatives of phenylacetaldehyde have been utilized to develop new classes of insecticidal agents that demonstrate high activity against pests while being environmentally friendly.

3.1. Synthesis of Functional Materials

Fluorinated aromatic aldehydes like this compound are valuable in creating advanced materials with specific electronic and optical properties. These materials find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, where the unique electronic characteristics of fluorinated compounds can enhance performance .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Trifluoromethyl)phenylacetic acid

- 4-Fluoro-2-(trifluoromethyl)benzaldehyde

- 4-Fluoro-3-(trifluoromethyl)benzyl alcohol

Uniqueness

2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds .

Actividad Biológica

2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde is a fluorinated aromatic aldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine and trifluoromethyl groups can significantly influence the pharmacological properties of compounds, enhancing their lipophilicity, metabolic stability, and interaction with biological targets.

- Molecular Formula : C10H8F4O

- Molecular Weight : 224.17 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, a series of fluoro and trifluoromethyl-substituted derivatives demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). Compounds with similar structural features showed minimum inhibitory concentrations (MIC) as low as 0.031 µg/mL, indicating potent antibacterial activity .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031–0.062 | MRSA, VRSA |

| This compound | TBD | TBD |

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of related compounds. Compounds exhibiting MIC values below 1 µg/mL against bacterial strains were further tested on Vero cells, leading to the identification of several candidates with selectivity indices above 10, suggesting a favorable therapeutic window .

The biological activity of fluorinated compounds often involves interactions with key enzymes or receptors. For instance, the presence of electron-withdrawing fluorine atoms enhances hydrogen bonding capabilities with target proteins, potentially increasing the inhibitory effects against pathways such as NF-κB signaling . This mechanism is critical for understanding how these compounds can modulate inflammatory responses and bacterial resistance.

Case Studies

- Inhibition of Bacterial Biofilm Formation : A study demonstrated that certain trifluoromethyl-substituted compounds not only inhibited bacterial growth but also reduced pre-formed biofilms more effectively than conventional antibiotics like vancomycin .

- Cytotoxicity Against Cancer Cells : Compounds structurally similar to this compound were evaluated for cytotoxic effects against various cancer cell lines, including MCF-7. Results indicated moderate activity, warranting further investigation into their potential as anticancer agents .

Propiedades

IUPAC Name |

2-[4-fluoro-3-(trifluoromethyl)phenyl]acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,4-5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOYHOHPLWWYNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.